7-Chloro-5-methoxyisoquinoline

Catalog No.
S8496238
CAS No.
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-5-methoxyisoquinoline

Product Name

7-Chloro-5-methoxyisoquinoline

IUPAC Name

7-chloro-5-methoxyisoquinoline

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h2-6H,1H3

InChI Key

UVODQPYKEVMERE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C=CN=C2)Cl

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2)Cl

7-Chloro-5-methoxyisoquinoline is a heterocyclic compound characterized by the presence of a chlorine atom and a methoxy group attached to an isoquinoline backbone. Its molecular formula is C10H8ClNC_{10}H_8ClN with a molecular weight of approximately 193.63 g/mol. The compound features a bicyclic structure that is significant in various chemical and biological contexts, making it a subject of interest in both synthetic and medicinal chemistry.

  • Oxidation: This compound can be oxidized to form various quinoline derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can yield different isoquinoline derivatives, altering their functional properties.
  • Nucleophilic Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the creation of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and amines or thiols as nucleophiles for substitution reactions.

Research indicates that 7-Chloro-5-methoxyisoquinoline possesses notable biological activities. It has been studied for its potential as an inhibitor in various biochemical assays, particularly due to its interaction with specific enzymes and receptors. The compound's unique structure allows it to bind effectively to active sites, potentially modulating the activity of target molecules. This makes it a candidate for further exploration in drug development and therapeutic applications .

Several synthetic routes have been developed for producing 7-Chloro-5-methoxyisoquinoline:

  • Chlorination of 5-Methoxyisoquinoline: This method involves the chlorination of 5-methoxyisoquinoline using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
  • Carboxylation: Following chlorination, carboxylation may be performed under high pressure using carbon dioxide to introduce additional functional groups.
  • Multi-step Organic Reactions: The synthesis often requires multiple steps and careful control of reaction conditions to optimize yield and purity .

7-Chloro-5-methoxyisoquinoline has diverse applications across various fields:

  • Medicinal Chemistry: It is being investigated as a potential pharmaceutical intermediate or active ingredient in drug formulations.
  • Chemical Research: The compound serves as a building block in the synthesis of more complex organic molecules.
  • Biological Studies: It is utilized in enzyme interaction studies and as a potential lead compound for developing new therapeutic agents .

Studies on the interactions of 7-Chloro-5-methoxyisoquinoline with biological targets reveal its potential as an enzyme inhibitor. The compound's ability to bind selectively to specific receptors suggests it could play a role in modulating biological pathways, making it relevant for further pharmacological investigations .

Several compounds share structural similarities with 7-Chloro-5-methoxyisoquinoline, each exhibiting unique properties:

Compound NameKey FeaturesDifferences
3-Chloro-5-methoxyisoquinolineLacks the chlorine at position 7Different reactivity due to chlorine position
5-MethoxyisoquinolineDoes not contain chlorineLess versatile in certain

IUPAC Nomenclature and Systematic Name

The systematic name for this compound, following International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 7-chloro-5-methoxyisoquinoline. This nomenclature specifies the positions of substituents on the isoquinoline backbone: a chlorine atom at the 7-position and a methoxy group (-OCH₃) at the 5-position.

Common Name and Synonyms

While no universally accepted common name exists, industrial catalogs refer to it by identifiers such as EVT-8344443 (EvitaChem) or BLD-P001328465 (BLD Pharm). Alternative designations include 5-methoxy-7-chloroisoquinoline and 7-Cl-5-MeO-isoquinoline.

CAS Registry Number

The Chemical Abstracts Service (CAS) registry number 2708280-72-0 uniquely identifies this compound in global chemical databases.

Historical Context and Discovery

Isoquinoline Chemistry Development

Isoquinoline chemistry traces its origins to the isolation of morphine in 1804, the first recognized isoquinoline alkaloid. The structural elucidation of simpler isoquinoline derivatives began in the early 20th century, with substituted variants like 7-chloro-5-methoxyisoquinoline emerging as synthetic targets during the 1970s–1980s drug discovery boom.

Substituted Isoquinolines Evolution

The introduction of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the isoquinoline core marked a strategic advancement in tuning physicochemical properties for pharmacological optimization.

Academic and Industrial Significance

Role in Heterocyclic Chemistry

As a bicyclic aromatic system, 7-chloro-5-methoxyisoquinoline serves as a versatile building block for:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)
  • Electrophilic substitution at the 4- and 8-positions
  • Coordination complexes with transition metals.

Medicinal Chemistry Applications

Preliminary studies suggest interactions with:

  • Serotonin and dopamine receptors (neurological disorders)
  • Topoisomerase enzymes (anticancer activity)
  • Bacterial efflux pumps (antimicrobial resistance).

Molecular Architecture

Molecular Formula and Weight

The compound’s molecular formula, C₁₀H₈ClNO, confirms a bicyclic structure comprising ten carbon atoms, eight hydrogens, one chlorine, one nitrogen, and one oxygen atom [1] . With a molecular weight of 193.63 g/mol, the mass distribution reflects contributions from the heavy chlorine atom (35.45 g/mol) and methoxy group (31.03 g/mol) [1].

Table 1: Atomic Composition and Mass Distribution

ElementQuantityContribution (g/mol)
C10120.10
H88.08
Cl135.45
N114.01
O116.00
Total-193.63

Structural Isomerism

Positional isomerism arises from alternative substitution sites on the isoquinoline nucleus. For example:

  • 3-Chloro-5-fluoro-6-methoxyisoquinoline (C₁₀H₇ClFNO) shifts substituents to positions 3, 5, and 6 [2].
  • 8-Chloro-5-methoxyisoquinoline (C₁₀H₈ClNO) relocates chlorine to the 8-position while retaining the 5-methoxy group [4].

These isomers exhibit distinct electronic profiles due to varying inductive and resonance effects from substituent placement [2] [4].

Substitution Pattern Analysis

The 7-chloro and 5-methoxy groups occupy adjacent positions on the benzene ring of the isoquinoline system. Key observations:

  • Chlorine: An electron-withdrawing group that reduces ring electron density via inductive (-I) effects [1] [7].
  • Methoxy: An electron-donating group that enhances electron density through resonance (+R) effects [6] [7].

This juxtaposition creates a polarized electronic environment, with the methoxy group counteracting the chlorine’s deactivating influence.

Table 2: Substituent Electronic Effects

PositionGroupElectronic EffectMagnitude
5-OCH₃+R (resonance)Moderate
7-Cl-I (inductive)Strong

Physicochemical Characteristics

Thermal Stability Metrics

While direct thermogravimetric data for 7-chloro-5-methoxyisoquinoline is unavailable, analogous compounds provide insights:

  • 5-Methoxyisoquinoline: Decomposes at 295.6°C under atmospheric pressure [6].
  • 1-Chloro-7-methoxyisoquinoline: Exhibits a boiling point of 332.99°C [7].

These values suggest that chloro-methoxy derivatives maintain structural integrity below 300°C, making them suitable for high-temperature synthetic applications [6] [7].

Solubility and Partition Coefficients

Experimental solubility data remains limited, but computational estimates based on logP values predict:

  • logP ≈ 1.87: Indicates preferential solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water [6].
  • Aqueous solubility: Likely <1 mg/mL due to hydrophobic aromatic rings and halogenated substituents [6].

Table 3: Predicted Solubility Profile

SolventSolubility (mg/mL)
Water<1
Ethanol5–10
Dichloromethane>50

Crystallographic Data

No single-crystal X-ray diffraction studies have been reported for 7-chloro-5-methoxyisoquinoline. However, molecular mechanics simulations suggest:

  • Planar bicyclic core: Minimizes steric strain between substituents.
  • Intermolecular distances: Chlorine and oxygen atoms may participate in halogen bonding and dipole interactions, respectively [1] [7].

Quantum Chemical Insights

Molecular Orbital Configurations

Density functional theory (DFT) calculations reveal:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the methoxy-oxygen and adjacent carbon atoms.
  • Lowest Unoccupied Molecular Orbital (LUMO): Concentrated around the chlorine atom and pyridine-like nitrogen [1] .

The HOMO-LUMO gap (~4.5 eV) suggests moderate kinetic stability and susceptibility to electrophilic attack at the methoxy group [6].

Tautomeric Possibilities

Tautomerism is restricted due to the rigid bicyclic framework. However, protonation equilibria may occur:

  • Pyridine nitrogen protonation: Favored in acidic conditions (pKa ≈ 4.2 estimated) [6].
  • Chlorine participation: Unlikely to engage in tautomeric shifts due to its poor hydrogen-bonding capacity [1] [7].

The preparation of 7-chloro-5-methoxyisoquinoline relies fundamentally on established methods for constructing the isoquinoline core structure. These classical approaches provide the foundation for accessing this specific halogenated and methoxy-substituted derivative through strategic application of time-tested synthetic methodologies.

Pomeranz-Fritsch Mechanism

The Pomeranz-Fritsch reaction represents a cornerstone methodology for isoquinoline synthesis, proceeding through the acid-catalyzed cyclization of benzalaminoacetals to generate fully aromatic isoquinoline derivatives [1] [2]. This transformation, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, involves the condensation of benzaldehydes with 2,2-dialkoxyethylamines under acidic conditions [1] [3].

The mechanistic pathway initiates with the formation of a benzalaminoacetal intermediate through condensation of the aromatic aldehyde with the protected aminoacetaldehyde [3] [4]. Under acidic conditions, typically employing sulfuric acid or hydrochloric acid, the acetal protecting group undergoes hydrolysis to reveal a reactive aldehyde functionality [2]. The subsequent intramolecular cyclization proceeds via electrophilic aromatic substitution, where the aromatic ring attacks the iminium electrophile generated from the aldehyde functionality [1] [3].

For the synthesis of 7-chloro-5-methoxyisoquinoline, the Pomeranz-Fritsch approach requires careful selection of appropriately substituted benzaldehyde precursors. The chlorine and methoxy substituents must be incorporated into the benzaldehyde starting material, necessitating the use of 3-chloro-5-methoxybenzaldehyde as the aromatic component [5]. The reaction typically proceeds at temperatures between 80-120°C in the presence of concentrated sulfuric acid or other strong acid catalysts [3] [5].

The efficiency of this transformation is influenced by electronic effects of the ring substituents. The methoxy group at the 5-position provides electron-donating character that facilitates the cyclization step, while the chlorine substituent at the 7-position exerts a mild electron-withdrawing effect [5]. These complementary electronic influences generally result in moderate to good yields, typically ranging from 40-80% depending on the specific reaction conditions employed [5].

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction constitutes another fundamental approach to isoquinoline synthesis, proceeding through the intramolecular cyclization of β-phenylethylamides or β-phenylethylcarbamates [6] [7]. This method, discovered by August Bischler and Bernard Napieralski in 1893, employs dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or trifluoromethanesulfonic anhydride to promote cyclization [6] [7].

The mechanistic pathway involves two potential routes depending on reaction conditions [7]. The first mechanism proceeds through formation of a dichlorophosphoryl imine-ester intermediate when using phosphorus oxychloride, followed by cyclization and subsequent elimination to generate the dihydroisoquinoline product [6]. The alternative pathway involves formation of a nitrilium ion intermediate prior to cyclization [7]. Both mechanistic variants ultimately produce 3,4-dihydroisoquinoline derivatives that require oxidation to afford fully aromatic isoquinolines [6] [7].

For accessing 7-chloro-5-methoxyisoquinoline via this route, the synthesis begins with appropriately substituted β-phenylethylamide precursors bearing chlorine and methoxy substituents in the correct positions [5]. The amide substrate typically derives from 3-chloro-5-methoxyphenylacetic acid derivatives coupled with ethylamine or related amine nucleophiles [5].

The cyclization reaction generally proceeds under reflux conditions in the presence of phosphorus oxychloride, with temperatures ranging from 80-150°C [6] [7]. The reaction time typically extends from 1-5 hours depending on substrate reactivity and desired conversion [5]. The presence of electron-donating groups such as methoxy substituents enhances the reactivity of the aromatic ring toward cyclization, while electron-withdrawing groups like chlorine may require more forcing conditions [7] [5].

The resulting 3,4-dihydroisoquinoline intermediate requires oxidation to achieve full aromatization. Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, manganese dioxide, or palladium on carbon under hydrogen atmosphere [5]. The overall yields for this two-step sequence typically range from 60-90%, making it a highly efficient approach for isoquinoline synthesis [5].

Pictet-Spengler Approaches

The Pictet-Spengler reaction provides an alternative cyclization strategy for constructing isoquinoline frameworks through the condensation of β-phenylethylamines with aldehydes under acidic conditions [8] [5]. This reaction, related mechanistically to the Mannich reaction, proceeds through formation of an iminium ion intermediate followed by intramolecular cyclization to generate tetrahydroisoquinoline products [8].

The mechanistic pathway begins with condensation of the amine and aldehyde components to form an iminium salt under acidic conditions [8]. The aromatic ring then undergoes nucleophilic attack at the iminium carbon to form a carbon-carbon bond, generating a cyclic intermediate [8]. Subsequent rearomatization and tautomerization processes establish the tetrahydroisoquinoline ring system [8].

For preparation of 7-chloro-5-methoxyisoquinoline derivatives, this approach requires β-phenylethylamine substrates bearing the appropriate substitution pattern. The starting material would typically be 3-chloro-5-methoxyphenethylamine, which undergoes condensation with formaldehyde or other simple aldehydes [5]. The reaction conditions generally involve acidic media such as hydrochloric acid or trifluoroacetic acid at temperatures ranging from 60-100°C [8] [5].

The Pictet-Spengler reaction initially produces tetrahydroisoquinoline derivatives that require oxidative aromatization to afford the fully unsaturated isoquinoline products [5]. This oxidation step can be accomplished using various reagents including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, selenium dioxide, or transition metal-catalyzed dehydrogenation protocols [5]. The combined yields for the cyclization-oxidation sequence typically range from 50-85% [5].

Modern Halogenation Strategies

The introduction of chlorine substituents into isoquinoline frameworks represents a critical aspect of synthesizing 7-chloro-5-methoxyisoquinoline. Contemporary halogenation methodologies have evolved beyond traditional electrophilic aromatic substitution to encompass sophisticated approaches that provide enhanced selectivity and functional group compatibility.

Electrophilic Chlorination Techniques

Electrophilic chlorination remains the most direct approach for introducing chlorine substituents into aromatic heterocycles [9] [10]. The classical method employs molecular chlorine in combination with Lewis acid catalysts such as aluminum chloride or ferric chloride to generate highly electrophilic chlorine species [9] [11].

The mechanistic pathway proceeds through formation of a polarized chlorine electrophile via coordination to the Lewis acid catalyst [10]. The aromatic substrate undergoes nucleophilic attack on this activated chlorine species, generating an arenium ion intermediate that is stabilized through resonance [9] [11]. Subsequent deprotonation restores aromaticity while installing the chlorine substituent [10].

For isoquinoline substrates, the regioselectivity of electrophilic chlorination depends significantly on the electronic properties of existing substituents [12] [13]. Electron-donating groups such as methoxy substituents direct incoming electrophiles to ortho and para positions relative to the activating group [12] [13]. In the case of 5-methoxyisoquinoline substrates, the methoxy group would be expected to direct chlorination to the 4-, 6-, or 8-positions, with the 6-position being particularly favored due to steric accessibility [13].

Modern refinements to electrophilic chlorination have introduced sulfuryl chloride as an alternative chlorine source [14]. This reagent can be activated through coordination with organocatalysts such as acetonitrile, 1,4-dioxane, or various hydrogen-bonding catalysts [14]. The choice of organocatalyst provides tunable selectivity, with acetonitrile promoting rapid chlorination of electron-rich substrates and 1,4-dioxane enabling selective functionalization of oxidation-labile compounds [14].

Recent investigations have demonstrated the application of specialized chlorination systems for electron-rich heterocycles [15] [16]. The combination of hydrochloric acid, dimethyl sulfoxide, and hexafluoroisopropanol has proven particularly effective for chlorinating pyrrolo-isoquinoline derivatives under mild conditions [16]. This system operates at ambient temperature and provides excellent yields ranging from 23-99% for various electron-rich heterocyclic substrates [16].

Directed Ortho-Metalation

Directed ortho-metalation represents a sophisticated approach to regioselective halogenation that exploits chelating directing groups to control the site of metalation and subsequent electrophilic substitution [17]. This methodology enables precise installation of halogen substituents at positions that would be difficult to access through conventional electrophilic aromatic substitution [17].

The mechanism of directed ortho-metalation involves coordination of an organolithium reagent, typically n-butyllithium, to a heteroatom-containing directing group [17]. This coordination positions the highly basic alkyllithium species adjacent to a specific ortho hydrogen, facilitating selective deprotonation to generate an aryllithium intermediate [17]. The resulting organolithium species can then be trapped with various electrophiles, including chlorinating agents, to introduce the desired substituent with high regioselectivity [17].

For isoquinoline systems, common directing groups include methoxy substituents, tertiary amines, and amide functionalities [17]. In the context of synthesizing 7-chloro-5-methoxyisoquinoline, a 5-methoxyisoquinoline substrate could potentially undergo directed ortho-metalation adjacent to the methoxy group, enabling selective introduction of chlorine at the 6-position [17]. However, achieving chlorination at the 7-position would require alternative directing group strategies or substrate designs.

The chlorination step typically employs electrophilic chlorine sources such as hexachloroethane, 1,2-dichloroethane, or N-chlorosuccinimide as trapping reagents for the aryllithium intermediate [17]. The reaction is generally performed at low temperatures (−78°C) to maintain the integrity of the organolithium intermediate, followed by warming to room temperature to complete the electrophilic substitution [17].

Cross-Coupling Reactions

Cross-coupling methodologies provide powerful alternatives for introducing chlorine substituents through carbon-carbon or carbon-heteroatom bond formation [18]. These approaches typically involve palladium-catalyzed coupling of organohalide electrophiles with organometallic nucleophiles, enabling convergent assembly of complex halogenated structures [18].

The mechanistic pathway for palladium-catalyzed cross-coupling involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination [18]. The catalytic cycle begins with oxidative addition of the aryl halide substrate to a palladium(0) complex, generating a palladium(II) intermediate [18]. Transmetalation with an organometallic reagent displaces the halide ligand, followed by reductive elimination to form the coupled product and regenerate the palladium(0) catalyst [18].

For the synthesis of chlorinated isoquinoline derivatives, cross-coupling approaches can employ pre-formed chloroisoquinoline building blocks as electrophilic coupling partners [18]. Alternatively, isoquinoline substrates bearing suitable leaving groups (bromide, iodide, triflate) can undergo coupling with chlorine-containing organometallic reagents [18].

Site-selective cross-coupling of polyhalogenated isoquinoline precursors represents a particularly valuable strategy [18]. These approaches exploit differences in the reactivity of various halogen substituents to achieve selective functionalization at specific positions [18]. Electronic factors, steric hindrance, and directing group effects can all influence the selectivity of cross-coupling reactions with polyhalogenated substrates [18].

Recent advances in photochemical cross-coupling reactions have expanded the scope of halogenation strategies [18]. These methods utilize visible light activation to generate reactive intermediates that can participate in carbon-halogen bond formation under mild conditions [18]. The photochemical approach offers advantages in terms of functional group tolerance and reaction selectivity compared to traditional thermal methods [18].

Methoxylation Methodologies

The installation of methoxy substituents in isoquinoline derivatives can be accomplished through various strategic approaches, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope. The choice of methoxylation strategy depends critically on the electronic properties of the isoquinoline substrate and the desired regioselectivity.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution represents the most straightforward approach for introducing methoxy groups into electron-deficient aromatic systems [19] [20] [21]. This methodology exploits the enhanced electrophilicity of aromatic carbons bearing electron-withdrawing substituents or heteroatoms to facilitate nucleophilic attack by methoxide anions [20] [21].

The mechanistic pathway proceeds through an addition-elimination sequence involving formation of a negatively charged Meisenheimer complex intermediate [20] [22]. The methoxide nucleophile attacks the electron-deficient aromatic carbon, generating a stabilized anionic intermediate where the negative charge is delocalized through resonance with electron-withdrawing groups [21] [22]. Subsequent elimination of the leaving group restores aromaticity while installing the methoxy substituent [20] [21].

For isoquinoline substrates, the inherent electron deficiency of the pyridine-like nitrogen facilitates nucleophilic aromatic substitution at activated positions [19] [21]. The presence of additional electron-withdrawing groups such as halogen substituents further enhances the electrophilicity and enables methoxylation under milder conditions [21].

The synthesis of 7-chloro-5-methoxyisoquinoline via this approach could proceed from 7-chloroisoquinoline precursors through nucleophilic substitution at the 5-position [23]. The chlorine substituent provides electronic activation that facilitates nucleophilic attack by methoxide anions [21]. Typical reaction conditions employ sodium methoxide or potassium methoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 60-150°C [19] [22].

The regioselectivity of nucleophilic aromatic substitution on isoquinoline substrates is governed by the position of electron-withdrawing substituents and the inherent reactivity of different ring positions [21]. Positions ortho and para to electron-withdrawing groups exhibit enhanced reactivity compared to meta positions due to superior stabilization of the Meisenheimer intermediate [20] [22].

Transition Metal-Mediated O-Methylation

Transition metal-catalyzed methodologies provide powerful alternatives for installing methoxy substituents through carbon-oxygen bond formation [24]. These approaches typically employ copper or palladium catalysts to facilitate coupling between aryl halides and methanol or other methylating agents [24].

Copper-catalyzed Ullmann coupling reactions represent a classical approach to ether formation that has been modernized through the development of improved catalyst systems and reaction conditions [24]. The mechanism involves oxidative addition of the aryl halide to a copper center, followed by coordination and deprotonation of methanol to generate a copper-methoxide intermediate [24]. Reductive elimination then forms the carbon-oxygen bond while regenerating the copper catalyst [24].

Palladium-catalyzed methoxylation reactions offer advantages in terms of reaction rate and functional group tolerance compared to copper-based systems [24]. These transformations typically employ palladium(0) complexes with appropriate phosphine ligands to facilitate oxidative addition of aryl halides [24]. The subsequent steps involve transmetalation with methoxide nucleophiles and reductive elimination to form the ether product [24].

For the synthesis of 7-chloro-5-methoxyisoquinoline, transition metal-catalyzed approaches could employ 5-haloisoquinoline precursors (bromide or iodide work better than chloride) in coupling reactions with methanol [24]. The reaction conditions typically involve heating at 80-120°C in the presence of base and suitable solvent systems such as toluene or dimethylformamide [24].

Recent developments in C-H activation methodologies have enabled direct methylation of aromatic C-H bonds without requiring pre-installed leaving groups [24]. These approaches utilize directing groups to control regioselectivity and employ methylating agents such as methyl iodide or trimethyloxonium tetrafluoroborate [24]. The reaction conditions generally require elevated temperatures (100-140°C) and the use of specialized solvents such as hexafluoroisopropanol [24].

Protecting Group Strategies

Protecting group strategies play a crucial role in the synthesis of complex methoxy-substituted isoquinolines by enabling selective functionalization sequences and preventing unwanted side reactions [25]. These approaches are particularly valuable when multiple functional group manipulations are required to achieve the desired substitution pattern [25].

The selection of appropriate protecting groups depends on the specific functional groups present in the substrate and the reaction conditions required for subsequent transformations [25]. Common protecting groups for phenolic hydroxyl groups include acetyl, benzyl, and silyl ethers, each offering different stability profiles and deprotection conditions [25].

For the synthesis of 7-chloro-5-methoxyisoquinoline, protecting group strategies might be employed when starting from phenolic isoquinoline precursors [25]. The phenolic hydroxyl group can be protected as a suitable ether derivative, enabling selective functionalization at other positions without interference from the hydroxyl functionality [25].

Acetyl protecting groups can be installed through treatment with acetyl chloride or acetic anhydride in the presence of base [25]. These groups are stable under basic conditions but can be readily removed through acid or base-catalyzed hydrolysis [25]. The mild deprotection conditions make acetyl groups particularly suitable for protecting phenolic hydroxyl groups during halogenation or other electrophilic substitution reactions [25].

Benzyl protecting groups offer enhanced stability compared to acetyl groups and can withstand more forcing reaction conditions [25]. Installation typically involves treatment with benzyl bromide in the presence of strong base, while deprotection can be accomplished through catalytic hydrogenation or treatment with strong acids [25]. The robustness of benzyl ethers makes them valuable for protecting hydroxyl groups during extended synthetic sequences [25].

Silyl protecting groups, such as tert-butyldimethylsilyl ethers, provide excellent stability under basic conditions while remaining readily removable under acidic conditions or through treatment with fluoride sources [25]. These groups are particularly valuable when working with base-sensitive substrates or when basic reaction conditions are required for subsequent transformations [25].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

193.0294416 g/mol

Monoisotopic Mass

193.0294416 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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